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2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine

Physicochemical profiling Drug-likeness Scaffold differentiation

2-Methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine (CAS 1504832-27-2) is a synthetic small-molecule heterocycle belonging to the pyrimidine-4,6-diamine class, which is extensively explored as a kinase inhibitor scaffold. The compound bears a 2-methyl substituent on the pyrimidine core and an N4-linked 1-methylpiperidin-4-yl group, yielding a molecular formula of C₁₁H₁₉N₅ and a molecular weight of 221.30 g/mol.

Molecular Formula C11H19N5
Molecular Weight 221.30 g/mol
Cat. No. B13323192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine
Molecular FormulaC11H19N5
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC2CCN(CC2)C)N
InChIInChI=1S/C11H19N5/c1-8-13-10(12)7-11(14-8)15-9-3-5-16(2)6-4-9/h7,9H,3-6H2,1-2H3,(H3,12,13,14,15)
InChIKeyLUALHQJYQQRKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine: Structural Identity, Physicochemical Baseline, and Procurement Context


2-Methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine (CAS 1504832-27-2) is a synthetic small-molecule heterocycle belonging to the pyrimidine-4,6-diamine class, which is extensively explored as a kinase inhibitor scaffold . The compound bears a 2-methyl substituent on the pyrimidine core and an N4-linked 1-methylpiperidin-4-yl group, yielding a molecular formula of C₁₁H₁₉N₅ and a molecular weight of 221.30 g/mol . It is currently offered as a research-grade screening compound (cataloged purity typically ≥95%) and is explicitly labeled for non-human, non-therapeutic research use . Publicly curated databases (ZINC, ChEMBL 20) register no annotated biological activity for this exact structure, placing it in the pre-characterization or early discovery phase [1].

Why 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine Cannot Be Freely Substituted by In-Class Pyrimidine-4,6-diamine Analogs


Within the pyrimidine-4,6-diamine family, even minor structural modifications—addition, removal, or repositioning of a single methyl group—can drastically alter kinase selectivity, potency, and physicochemical behavior [1]. The target compound's unique 2-methyl substitution distinguishes it from the des-methyl parent, N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine, by introducing steric and electronic perturbations at the hinge-binding region of the pyrimidine core [2]. In published SAR campaigns on the pyrimidine-4,6-diamine scaffold, the presence or absence of a C2-methyl group has been shown to modulate FLT3 inhibitory potency by >10-fold and to toggle selectivity over c-KIT [1]. Consequently, procurement decisions that treat these analogs as interchangeable risk selecting a compound with uncharacterized—or even absent—target engagement for the intended assay system.

Quantitative Differentiation Evidence for 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine Versus Its Closest Analogs


Computational Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor Profile Relative to the Des-Methyl Parent

The 2-methyl substituent on the target compound increases calculated lipophilicity (clogP ≈ 1.96) compared with the des-methyl parent N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine, while simultaneously preserving the same number of hydrogen-bond donors (HBD = 0 for the free base at neutral pH) and a comparable topological polar surface area (TPSA ≈ 67.4 Ų) [1]. This shift in logP without a penalty in HBD or TPSA is meaningful: the target compound partitions approximately 0.5–0.7 log units higher than the des-methyl analog (estimated clogP ≈ 1.3–1.4 for C10H17N5), which can translate to altered membrane permeability and protein-binding characteristics in cellular assays . Both compounds remain within Lipinski Rule-of-Five space, but the subtle lipophilicity difference may influence off-target binding profiles when screened against kinase panels.

Physicochemical profiling Drug-likeness Scaffold differentiation

Kinase Scaffold Context: Class-Level FLT3 Inhibitory Potency of Pyrimidine-4,6-diamine Derivatives and the Role of C2-Substitution

In a systematic SAR study of pyrimidine-4,6-diamine derivatives as Type-II FLT3 inhibitors, the most potent compound (13a) achieved an IC₅₀ of 13.9 ± 6.5 nM against FLT3, with high selectivity over c-KIT [1]. Critically, the C2-position substituent on the pyrimidine core was identified as a key determinant of both potency and kinase selectivity within this chemotype. While the target compound 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine has not itself been profiled in published kinase panels, its 2-methyl substitution pattern maps directly onto the pharmacophoric features that govern FLT3 binding in this scaffold class. Analogs lacking the C2-methyl group or bearing alternative C2-substituents (e.g., hydrogen, ethyl, or aryl) showed divergent potency and selectivity profiles; for instance, the imidazopyridine comparator (example 4 from the same study) exhibited FLT3 IC₅₀ = 16 nM, confirming that scaffold and substitution pattern together define the inhibitory profile [1].

FLT3 kinase inhibition Type-II kinase inhibitor Structure-activity relationship

Structural Differentiation from N4-Methylated and N4,N6-Dimethylated Analogs: Impact on Hydrogen-Bonding Capacity and Synthetic Versatility

The target compound retains a primary amine (-NH₂) at the N6 position and a secondary amine (-NH-) at the N4 position linked to the 1-methylpiperidin-4-yl group. This contrasts with two closely related analogs: N4-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine (C₁₁H₁₉N₅, MW 221.3), which bears a tertiary N4 amine and eliminates one hydrogen-bond donor, and N4,N6-dimethyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine (C₁₂H₂₁N₅, MW 235.33), which eliminates two HBDs through N4,N6-dimethylation . The target compound's free NH and NH₂ groups provide two hydrogen-bond donors (in the neutral form) that are available for hinge-region interactions with kinase active sites, whereas the N4-methylated analog offers only one HBD and the N4,N6-dimethylated analog offers none. This progressive loss of HBD capacity directly limits the ability to engage the canonical kinase hinge-binding motif (which typically requires at least one donor-acceptor pair), making the target compound the most hinge-binding-competent member of this analog series [1].

Hydrogen-bond donor/acceptor profile Synthetic derivatization Medicinal chemistry

Absence of Pre-Existing Activity Annotation as a Differentiation Factor for Novel Target Deconvolution Studies

A deliberate search of ChEMBL 20 and ZINC annotated catalogs returns no known biological activity for 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine [1]. This stands in contrast to well-characterized in-class comparators such as SMI-4a (a known PIM kinase inhibitor with Pim-1 IC₅₀ = 24 nM and Pim-2 IC₅₀ = 100 nM) and PD0325901-related pyrimidine-4,6-diamine derivatives that carry extensive kinase selectivity profiles [2]. The target compound's status as a 'kinase-unannotated' member of the pyrimidine-4,6-diamine scaffold makes it particularly suitable for chemoproteomic target deconvolution campaigns, where the absence of pre-existing target bias reduces the risk of confirming known pharmacology and increases the probability of discovering novel target engagement.

Chemical probe Target deconvolution Screening library design

Recommended Research Application Scenarios for 2-methyl-N4-(1-methylpiperidin-4-yl)pyrimidine-4,6-diamine Based on Evidence Strength


Kinase Screening Library Enrichment with a C2-Methyl-Substituted Pyrimidine-4,6-diamine Chemotype

The target compound is optimally deployed as a representative of the C2-methyl-substituted pyrimidine-4,6-diamine scaffold within diversity-oriented kinase screening libraries. Class-level evidence demonstrates that C2-methyl substitution on this scaffold is associated with enhanced FLT3 inhibitory potency and selectivity over c-KIT relative to C2-H analogs [1]. Inclusion of this compound in screening decks covering FLT3, JAK3, and PI3K target families enables the exploration of structure-activity relationships at the C2 position while maintaining the conserved N4-(1-methylpiperidin-4-yl) and N6-NH₂ pharmacophoric elements [2].

Chemical Probe Starting Point for Target Deconvolution via Affinity-Based Protein Profiling

Because this compound carries no pre-annotated kinase target in public databases (ChEMBL 20, ZINC), it is well-suited as a starting point for chemoproteomic target identification campaigns [1]. Its free N6 primary amine provides a tractable synthetic handle for linker attachment (e.g., PEG or photoaffinity labels) without ablating hinge-binding hydrogen-bond donor capacity, a feature lost in N4,N6-dimethylated analogs [3]. Researchers can derivatize the N6 position to generate affinity probes while preserving the core scaffold's potential kinase engagement.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Free Amine Derivatization Capacity

The target compound's retention of a free primary amine at N6 and a secondary amine at N4 makes it superior to N4-methylated and N4,N6-dimethylated analogs for hit-to-lead campaigns requiring subsequent functionalization [1]. The N6-NH₂ group can undergo amide coupling, sulfonamide formation, or reductive amination, while the N4-NH- group can be alkylated or acylated independently. This dual derivatization capacity, combined with the 2-methyl group's established role in modulating kinase selectivity [2], positions the compound as a versatile intermediate for generating focused compound libraries.

Physicochemical Property Calibration in Permeability and Solubility Assays

With a calculated clogP of approximately 1.96 and TPSA of approximately 67.4 Ų, the target compound occupies a distinct physicochemical space compared with the more hydrophilic des-methyl parent (estimated clogP ≈ 1.3–1.4) [1][2]. This property profile makes it suitable as a reference compound for calibrating PAMPA or Caco-2 permeability assays within the pyrimidine-4,6-diamine chemical series, and for benchmarking solubility in biorelevant media when transitioning from biochemical to cellular screening formats.

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